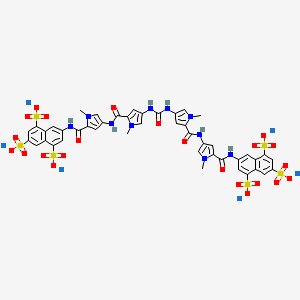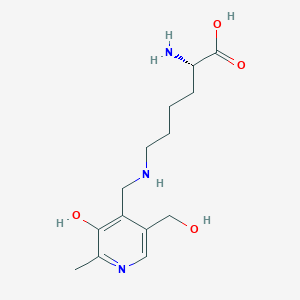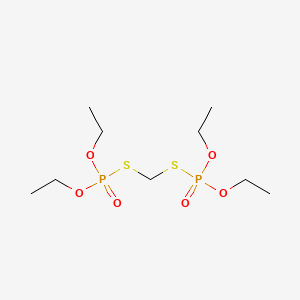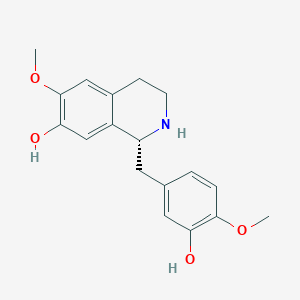
(R)-Norreticuline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-norreticuline is a norreticuline. It is an enantiomer of a (S)-norreticuline.
Scientific Research Applications
Biosynthesis Studies
- Biosynthesis in Alkaloid Production : (R)-Norreticuline has been studied for its role in the biosynthesis of various alkaloids. In Cocculus laurifolius, the incorporation of norreticuline into sinactine has been shown, demonstrating its role in the formation of tetrahydroprotoberberine alkaloids (Bhakuni, Jain, & Gupta, 1983). Additionally, Erythrina crista-galli uses (S)-norreticuline in the biosynthesis of erythraline and erythrinine, suggesting a coclaurine-norreticuline pathway in Erythrina alkaloid formation (Maier, Rödl, Deus-Neumann, & Zenk, 1999).
Enzymatic Studies
- Enzymatic Transformations : Studies on (S)-tetrahydroprotoberberine oxidase (STOX) have shown its ability to oxidize (S)-norreticuline. This research helps in understanding the enzymatic processes involved in converting norreticuline to other compounds (Amann & Zenk, 1987).
Synthesis of Alkaloids
- Synthesis of Biologically Relevant Alkaloids : (R)-Norreticuline has been used in the organocatalytic, enantioselective synthesis of various biologically and pharmaceutically relevant alkaloids. This demonstrates its utility as a precursor in the synthetic production of complex molecules (Ruiz-Olalla et al., 2015).
Pathway Analysis
- Morphinan Biosynthetic Pathway : In the study of opium poppy (Papaver somniferum L.), (S)-norreticuline has been identified as a substrate for 1,2-dehydroreticuline synthase, which is part of the morphinan biosynthetic pathway. This indicates its role in the natural production of important therapeutic compounds (Hirata, Poeaknapo, Schmidt, & Zenk, 2004).
properties
Product Name |
(R)-Norreticuline |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m1/s1 |
InChI Key |
FVEMXQCEJGGXJB-CQSZACIVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)O)O |
SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




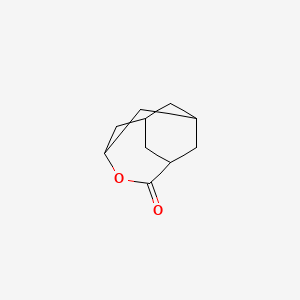
![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)
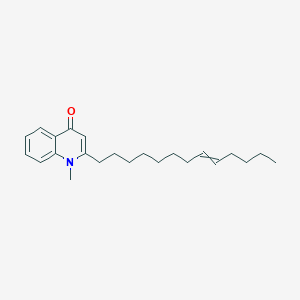
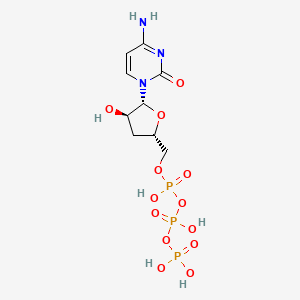
![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)
![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)

